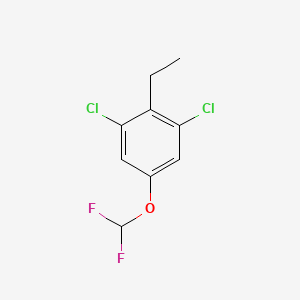

1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene

Description

Propriétés

Formule moléculaire |

C9H8Cl2F2O |

|---|---|

Poids moléculaire |

241.06 g/mol |

Nom IUPAC |

1,3-dichloro-5-(difluoromethoxy)-2-ethylbenzene |

InChI |

InChI=1S/C9H8Cl2F2O/c1-2-6-7(10)3-5(4-8(6)11)14-9(12)13/h3-4,9H,2H2,1H3 |

Clé InChI |

VHHIDYLVALGYAN-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C=C(C=C1Cl)OC(F)F)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Chlorination and Alkylation

Chlorination of benzene derivatives to obtain dichlorobenzenes is typically performed using chlorine gas in the presence of catalysts or under gas-phase conditions at elevated temperatures. A relevant process reported involves the use of pelletized catalysts such as TOSOH HSZ-690 HOD with silica binder at temperatures around 350°C for selective chlorination, achieving good product selectivity in gas phase reactions.

Alkylation to introduce the ethyl group at the 2-position can be achieved through Friedel-Crafts alkylation using ethyl halides or ethyl sulfate in the presence of Lewis acid catalysts. For example, the alkylation of dichlorobenzenes under Friedel-Crafts conditions allows selective formation of ethyl-substituted dichlorobenzenes.

Introduction of the Difluoromethoxy Group

The difluoromethoxy substituent is introduced by fluorination of methoxy or chloromethoxy precursors. One approach involves the fluorination of chloromethyl or trichloromethyl intermediates using hydrogen fluoride (HF) in the presence of catalysts such as tungsten(VI) chloride or antimony pentachloride under autoclave conditions at elevated temperatures (170–200°C) and controlled pressures. This fluorination step typically converts chloromethyl groups into difluoromethoxy groups with yields ranging from 60% to over 90%, depending on reaction conditions and catalysts.

Representative Synthetic Route

A typical synthetic sequence for 1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene can be summarized as follows:

Starting Material Preparation: Obtain 1,3-dichloro-5-ethylbenzene via selective chlorination and alkylation of benzene derivatives.

Formation of Chloromethyl or Methoxy Intermediate: Introduce a chloromethyl or methoxy group at the 5-position by reaction with chloromethylating agents or via nucleophilic substitution.

Fluorination: Treat the chloromethyl or methoxy intermediate with anhydrous hydrogen fluoride and catalysts such as tungsten(VI) chloride or antimony pentachloride in an autoclave at 170–200°C to replace chlorine atoms with fluorine, forming the difluoromethoxy group.

Purification: The final product is purified by distillation or recrystallization to achieve high purity (typically >99% by GC or NMR analysis).

Data Table: Fluorination Reaction Conditions and Yields

Notes on Reaction Optimization

- The use of anhydrous hydrogen fluoride is critical for effective fluorination, requiring specialized equipment and safety protocols.

- Catalysts such as tungsten(VI) chloride and antimony pentachloride significantly enhance fluorination efficiency.

- Reaction temperature and pressure must be optimized to balance yield and selectivity, avoiding decomposition or side reactions.

- Purification steps such as solvent extraction, washing, and distillation are necessary to isolate the pure product.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents / Catalysts | Conditions | Outcome / Product |

|---|---|---|---|---|

| Selective chlorination | Electrophilic aromatic substitution | Cl2, pelletized catalyst (e.g., TOSOH HSZ-690) | Gas phase, 250–350°C | 1,3-Dichlorobenzene derivatives |

| Alkylation | Friedel-Crafts alkylation | Ethyl halide or ethyl sulfate, Lewis acid catalyst | Ambient to moderate heat | 1,3-Dichloro-5-ethylbenzene |

| Chloromethylation / Methoxylation | Nucleophilic substitution / chloromethylation | Chloromethylating agents | Controlled temperature, inert atmosphere | Chloromethyl or methoxy intermediate |

| Fluorination | Halogen exchange | Anhydrous HF, tungsten(VI) chloride, antimony pentachloride | 170–200°C, autoclave, elevated pressure | Difluoromethoxy substituted product |

| Purification | Distillation / recrystallization | Solvents, drying agents | Ambient to reduced pressure | Pure this compound |

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products Formed

Substitution: Products include various substituted benzene derivatives.

Oxidation: Products include carboxylic acids and aldehydes.

Reduction: Products include simpler hydrocarbons and alcohols.

Applications De Recherche Scientifique

1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Compounds:

1,5-Dichloro-3-Methoxy-2-nitrobenzene (CAS: 74672-01-8)

- Substituents : Chloro (positions 1 and 5), methoxy (position 3), nitro (position 2).

- Comparison : The nitro group (strong electron-withdrawing) and methoxy (electron-donating) create a polarizable aromatic system. The absence of fluorine and ethyl groups reduces lipophilicity compared to the target compound .

2,4-Dichloro-5-fluorobenzoic Acid

- Substituents : Chloro (positions 2 and 4), fluorine (position 5), carboxylic acid (position 1).

- Comparison : The carboxylic acid group enhances water solubility but reduces stability under acidic conditions. The difluoromethoxy group in the target compound offers greater hydrolytic stability .

2-Bromo-5-(trifluoromethoxy)phenol (CAS: 205371-26-2) Substituents: Bromo (position 2), trifluoromethoxy (position 5), hydroxyl (position 1). Comparison: Bromine’s larger atomic radius increases steric hindrance compared to chlorine. The hydroxyl group introduces hydrogen bonding, altering solubility and reactivity compared to the ethyl group in the target compound .

Physicochemical Properties

Key Observations :

- The ethyl group in the target compound enhances lipophilicity, making it more suitable for membrane penetration in agrochemical applications.

- Difluoromethoxy (OCF₂) groups (vs.

Activité Biologique

1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene is a chlorinated aromatic compound that has garnered attention in various fields, particularly in chemical biology and medicinal chemistry. Its unique structural features suggest potential biological activities, making it a candidate for further investigation.

The molecular formula of this compound is , with a molecular weight of approximately 239.07 g/mol. The compound features two chlorine atoms and two fluorine atoms, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Binding : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It could inhibit key enzymes involved in metabolic processes or signal transduction.

- Reactive Oxygen Species (ROS) Generation : Its structure may facilitate the generation of ROS, leading to oxidative stress in cells.

Antimicrobial Properties

Research indicates that halogenated aromatic compounds, including dichlorinated derivatives, often exhibit antimicrobial properties. A study focusing on related compounds showed significant inhibition of bacterial growth, suggesting that this compound may also possess similar activity against various pathogens.

Cytotoxicity and Cancer Research

Preliminary studies have indicated that compounds with similar structures can induce cytotoxic effects in cancer cell lines. For instance, the compound's ability to interact with tubulin or other cytoskeletal components could lead to cell cycle arrest and apoptosis in malignant cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of halogenated compounds, this compound was tested against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation into the cytotoxic effects of chlorinated compounds revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in HeLa cells. The mechanism was linked to disruption of microtubule dynamics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.